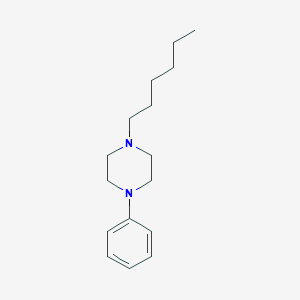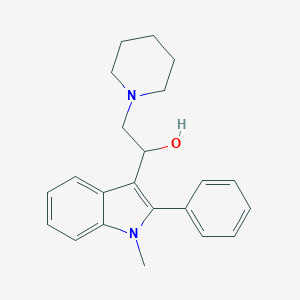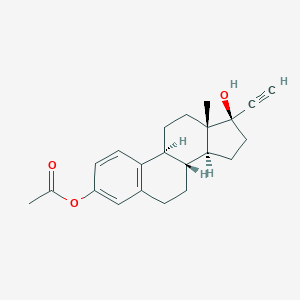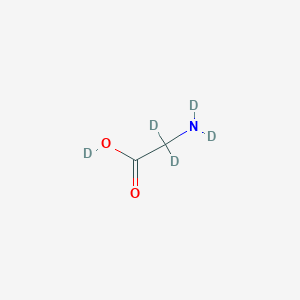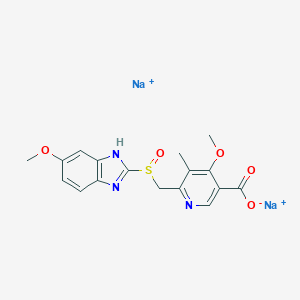
Behenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Behenyl benzoate is a chemical compound that belongs to the class of benzoates. It is a white crystalline powder that is commonly used in the cosmetic industry as an emollient, thickening agent, and lubricant. Apart from its cosmetic applications, behenyl benzoate has also been studied for its potential in scientific research.
Wirkmechanismus
The mechanism of action of behenyl benzoate is not fully understood. However, it has been suggested that behenyl benzoate may interact with cell membranes and alter their fluidity, leading to increased drug absorption and enhanced transfection efficiency. Behenyl benzoate has also been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the cleavage of cellular proteins and DNA fragmentation.
Biochemische Und Physiologische Effekte
Behenyl benzoate has been shown to have low toxicity and is generally considered safe for use in cosmetic products. However, the biochemical and physiological effects of behenyl benzoate on human health are not well studied. Some studies have suggested that behenyl benzoate may have anti-inflammatory and antioxidant properties. Behenyl benzoate has also been shown to increase skin hydration and improve skin barrier function.
Vorteile Und Einschränkungen Für Laborexperimente
Behenyl benzoate has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound. Behenyl benzoate is also stable under a wide range of conditions and can be easily synthesized in large quantities. However, behenyl benzoate has some limitations for lab experiments. It is insoluble in water, which may limit its use in aqueous systems. Behenyl benzoate is also a lipophilic compound, which may limit its use in hydrophilic systems.
Zukünftige Richtungen
There are several future directions for the study of behenyl benzoate. One potential direction is the development of behenyl benzoate-based drug delivery systems for the treatment of various diseases. Another direction is the study of behenyl benzoate as a potential transfection agent in gene therapy. Behenyl benzoate may also have potential applications in the development of anti-inflammatory and antioxidant agents. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of behenyl benzoate.
Conclusion:
Behenyl benzoate is a white crystalline powder that has various applications in the cosmetic industry and scientific research. It can be synthesized by the esterification of benzoic acid with behenyl alcohol and has been studied for its potential in drug delivery, gene therapy, and cancer treatment. Behenyl benzoate has low toxicity and is generally considered safe for use in cosmetic products. However, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of behenyl benzoate.
Wissenschaftliche Forschungsanwendungen
Behenyl benzoate has been studied for its potential in various scientific research fields such as drug delivery, gene therapy, and cancer treatment. It has been used as a carrier for lipophilic drugs due to its ability to penetrate the skin and enhance drug absorption. Behenyl benzoate has also been used as a transfection agent in gene therapy to deliver DNA and RNA into cells. In cancer treatment, behenyl benzoate has been studied for its potential to induce apoptosis (cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
103403-38-9 |
|---|---|
Produktname |
Behenyl benzoate |
Molekularformel |
C29H50O2 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
docosyl benzoate |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-31-29(30)28-25-22-21-23-26-28/h21-23,25-26H,2-20,24,27H2,1H3 |
InChI-Schlüssel |
IACXYDVFQDGXJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Andere CAS-Nummern |
103403-38-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

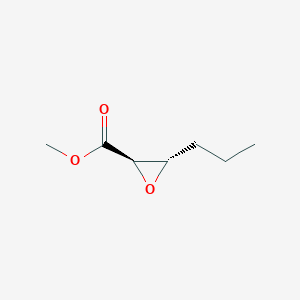
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)
![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)
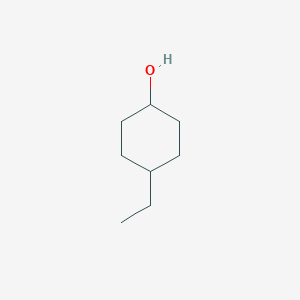
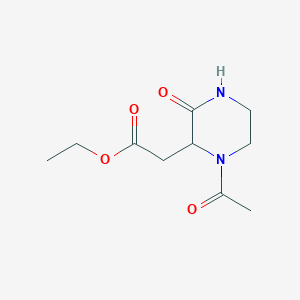
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)
